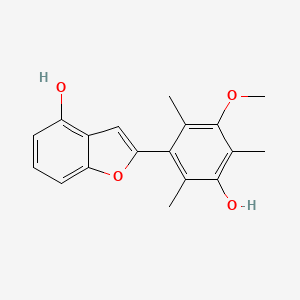

Stemofuran F

Description

Contextualization within Furanosequiterpene Chemistry and Natural Product Discovery

Stemofuran F belongs to the furanosequiterpene class of chemical compounds. ontosight.ai These are natural products characterized by a molecular structure that combines a furan (B31954) ring with a sequiterpene backbone. ontosight.ai Furanosequiterpenes are part of the broader family of benzofuran (B130515) derivatives, which are found extensively in both natural and synthetic compounds and are known for a wide array of biological and pharmacological properties. researchgate.netrsc.org The discovery and study of natural products like this compound are crucial in the search for new therapeutic agents and other bioactive molecules. ontosight.ainih.gov The genus Stemona, from which this compound is derived, is a rich source of unique alkaloids, with over 250 identified compounds that exhibit a range of biological activities, including antitussive, insecticidal, and antimicrobial properties. researchgate.netmdpi.com

The chemical structure of this compound features a benzofuran core, a key structural motif found in many biologically active natural products. researchgate.netrsc.org Research into natural products containing the benzofuran ring has seen a significant increase due to their potential pharmacological applications. rsc.org

Significance of this compound as a Research Target

The significance of this compound as a research target stems from its potential biological activities, which include antimicrobial, insecticidal, and cytotoxic properties. ontosight.ai While some studies report that Stemofuran compounds, in general, did not show significant antibacterial or antifungal activities, others have noted specific activities. ebi.ac.ukresearchgate.netresearchgate.net For instance, certain stemofurans have demonstrated antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netresearchgate.netacs.org The insecticidal properties of compounds from Stemona species are also well-documented. researchgate.net

The unique chemical structure of this compound, with a molecular formula of C₁₈H₁₈O₄, makes it an interesting subject for synthetic chemistry. naturalproducts.net The development of synthetic routes to this compound and related compounds is an active area of research, paving the way for further biological evaluation. rsc.orgresearchgate.net

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈O₄ |

| Molecular Weight | 248.32 g/mol ontosight.ai |

| Class | Furanosequiterpene ontosight.ai |

| Super Class | Phenylpropanoids and polyketides naturalproducts.net |

Historical Overview of Stemofuran Research

The investigation into Stemofurans is part of a broader exploration of the phytochemical constituents of the Stemona genus. This compound was first reported as a known compound isolated from the root extracts of Stemona aphylla in a 2011 study. acs.orguow.edu.au This research also identified several new stemofurans (M-R) alongside other known compounds. researchgate.netacs.org

Subsequent phytochemical studies on other species, such as Stemona curtisii, also led to the isolation of this compound, along with other known stemofurans like J and K, and a new derivative, stemofuran L. ebi.ac.ukresearchgate.net These studies have been crucial in determining the structures and relative configurations of these complex molecules through spectroscopic data interpretation and semisynthetic studies. acs.orguow.edu.au The continued isolation and characterization of new Stemona alkaloids and stemofurans from various species highlight the rich chemical diversity of this plant genus. mdpi.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H18O4 |

|---|---|

Molecular Weight |

298.3 g/mol |

IUPAC Name |

2-(3-hydroxy-5-methoxy-2,4,6-trimethylphenyl)-1-benzofuran-4-ol |

InChI |

InChI=1S/C18H18O4/c1-9-16(10(2)18(21-4)11(3)17(9)20)15-8-12-13(19)6-5-7-14(12)22-15/h5-8,19-20H,1-4H3 |

InChI Key |

ZPJYSEUYTCMNRN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C(=C1O)C)OC)C)C2=CC3=C(C=CC=C3O2)O |

Origin of Product |

United States |

Natural Occurrence and Advanced Isolation Strategies for Stemofuran F

Botanical Sources and Biogeographical Distribution of Stemofuran Precursors

Stemofurans are predominantly found within the plant genus Stemona, which belongs to the Stemonaceae family. These plants are tuberous root climbers native to Southeast Asia and Australia. The roots of various Stemona species are well-known in traditional medicine, particularly in China and Southeast Asian countries, for their antitussive and antiparasitic properties. researchgate.net

The primary botanical source for a significant number of Stemofurans is Stemona collinsae. Research has led to the isolation of Stemofurans A-K from the roots of this species. nih.govresearchgate.net Other species of Stemona have also been found to produce a variety of Stemofuran congeners. For instance, Stemofurans S, T, U, V, and W have been isolated from Stemona collinsae, Stemona burkillii, and Stemona lucida. researchgate.net Furthermore, Stemofurans X and Y were identified from the roots of Stemona pierrei and Stemona tuberosa, respectively. researchgate.net

The biogeographical distribution of these precursor plants is concentrated in regions of Southeast Asia, including Thailand and Laos, as well as in Australia. nih.govresearchgate.net The specific environmental conditions and potential fungal infections of the plant roots may play a role in the diversity of stilbenoids produced. researchgate.net

Table 1: Botanical Sources and Distribution of Stemofuran Congeners

| Stemofuran Congener | Botanical Source(s) | Geographical Distribution of Plant |

|---|---|---|

| Stemofurans A-K | Stemona collinsae | Southeast Asia (e.g., Thailand) |

| Stemofurans S, T, U, V, W | Stemona collinsae, Stemona burkillii, Stemona lucida | Southeast Asia, Australia |

| Stemofurans X, Y | Stemona pierrei, Stemona tuberosa | Southeast Asia (e.g., Laos) |

Contemporary Extraction and Purification Methodologies for Stemofuran F

The isolation of Stemofurans from their natural sources involves a multi-step process that begins with the extraction of the plant material, followed by chromatographic separation and purification. The methodologies employed for the isolation of Stemofurans A-K from the roots of Stemona collinsae provide a representative example of these techniques. nih.gov

The initial step involves the extraction of the dried and powdered roots with a polar solvent, typically methanol, to create a crude extract. nih.govresearchgate.net This extract contains a complex mixture of compounds, including various stilbenoids and alkaloids. nih.govnih.gov To isolate the Stemofurans, the crude extract is then subjected to a series of chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are instrumental in the separation and purification of the individual Stemofuran congeners. nih.gov These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase, allowing for the isolation of pure compounds. The structures of the isolated Stemofurans are then elucidated using spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov

While the specific isolation of "this compound" is not documented, the procedures used for other Stemofurans would be the applicable contemporary methodology. It is important to reiterate that the compound identified as "F" in the initial comprehensive study of stilbenoids from S. collinsae was Stilbostemin F, a dihydrostilbene, not a phenylbenzofuran. nih.gov

Chemodiversity of this compound Congeners within Natural Isolates

The chemical investigation of Stemona species has revealed a remarkable diversity of stilbenoid structures. While the focus of this article is on the Stemofuran class of phenylbenzofurans, it is essential to understand that these compounds co-occur with a variety of other structurally related stilbenoids. This chemodiversity is a characteristic feature of the genus. researchgate.net

Within the Stemofuran class itself, a significant number of congeners have been identified, including Stemofurans A-K, S-W, and X-Y. nih.govresearchgate.netresearchgate.net These congeners typically differ in their substitution patterns on the aromatic rings, often involving hydroxyl, methoxyl, and C-methyl groups. researchgate.net

In addition to the Stemofurans, other classes of stilbenoids are also present in the natural isolates. These include dihydrostilbenes, such as the Stilbostemins (e.g., Stilbostemin A, B, C, D, E, and F), and dihydrophenanthrenes, such as the Stemanthrenes. researchgate.netnih.gov The co-occurrence of these different stilbenoid skeletons within the same plant underscores the biosynthetic plasticity of the Stemona genus.

The stilbenoids found in Stemona species can be broadly categorized into four structural types, with the formation of phenylbenzofurans (Stemofurans) being a key chemical characteristic that helps to classify different species within the genus. researchgate.net This chemodiversity is not only of chemotaxonomic significance but also suggests a range of biological activities for these compounds.

Elucidation of Stemofuran F Biosynthetic Pathways

Proposed Biosynthetic Precursors and Intermediates for Stemofuran F

The biosynthesis of this compound is believed to originate from the general phenylpropanoid pathway, a fundamental route for the synthesis of a myriad of plant secondary metabolites. The core stilbenoid structure is assembled by the enzyme stilbene (B7821643) synthase, which catalyzes the condensation of one molecule of a p-coumaroyl-CoA derivative with three molecules of malonyl-CoA.

Based on the structure of this compound, which features a highly substituted phenyl ring attached to a benzofuran (B130515) moiety, a plausible biosynthetic precursor is a stilbenoid with a specific hydroxylation and methylation pattern. The formation of the benzofuran ring is thought to occur via the oxidative cyclization of a stilbene intermediate. A key precursor is likely a 2'-hydroxylated stilbene, which facilitates the cyclization to form the furan (B31954) ring.

The proposed biosynthetic pathway likely involves the following key intermediates:

p-Coumaroyl-CoA: Derived from the amino acid phenylalanine via the phenylpropanoid pathway, this serves as the starter molecule for stilbene synthesis.

Malonyl-CoA: The extender unit used in the iterative condensation to build the polyketide chain.

A Resveratrol-like Stilbenoid: The initial product of stilbene synthase, which then undergoes a series of post-modifications.

A Hydroxylated and Methylated Stilbene Precursor: Subsequent hydroxylation and methylation reactions on the resveratrol (B1683913) backbone would lead to an intermediate with the substitution pattern observed in the phenyl ring of this compound.

A 2'-Hydroxylated Stilbene Intermediate: Introduction of a hydroxyl group at the 2' position of the stilbene is a critical step, priming the molecule for cyclization.

Oxidized Intermediate: An oxidative step is proposed to facilitate the intramolecular cyclization to form the benzofuran ring system.

Below is a table outlining the proposed precursors and intermediates in the biosynthesis of this compound.

| Compound Name | Proposed Role in Biosynthesis |

| p-Coumaroyl-CoA | Starter unit from the phenylpropanoid pathway |

| Malonyl-CoA | Extender units for polyketide synthesis |

| Resveratrol | Core stilbenoid backbone |

| Hydroxylated Stilbene | Intermediate after initial enzymatic modifications |

| 2'-Hydroxylated Stilbene | Key intermediate for benzofuran ring formation |

| This compound | Final product |

Enzymatic Transformations and Catalytic Mechanisms in this compound Formation

The conversion of early precursors from primary metabolism into the complex structure of this compound is orchestrated by a series of specific enzymatic reactions. While the exact enzymes from Stemona species have not been isolated and characterized, their functions can be inferred from analogous pathways in other plants. nih.gov

The key enzymatic transformations proposed to be involved are:

Stilbene Synthase (STS): This polyketide synthase catalyzes the initial C-C bond formations, creating the characteristic C6-C2-C6 stilbene backbone from p-coumaroyl-CoA and malonyl-CoA.

Cytochrome P450 Monooxygenases (CYPs): This large family of enzymes is likely responsible for the regiospecific hydroxylation of the stilbene core at various positions, including the critical 2'-hydroxylation that precedes cyclization. CYPs are also implicated in the oxidative cyclization of the 2'-hydroxylated stilbene to form the benzofuran ring. nih.gov

O-Methyltransferases (OMTs): These enzymes catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to hydroxyl groups on the aromatic rings, accounting for the methoxy (B1213986) group present in this compound.

C-Methyltransferases: The presence of methyl groups directly attached to the carbon skeleton of the aromatic ring is a rare feature in natural products and suggests the involvement of specific C-methyltransferases. nih.gov

The proposed sequence of enzymatic reactions is as follows:

Formation of a resveratrol-like scaffold by stilbene synthase.

A series of hydroxylation and methylation steps catalyzed by specific CYPs and OMTs to produce a highly substituted stilbene.

Introduction of a hydroxyl group at the 2' position by a dedicated CYP.

Oxidative cyclization of the 2'-hydroxylated stilbene, likely catalyzed by another CYP, to form the benzofuran ring of this compound.

The following table summarizes the putative enzyme classes and their roles in the biosynthesis of this compound.

| Enzyme Class | Proposed Catalytic Function |

| Stilbene Synthase (STS) | Formation of the core stilbenoid backbone |

| Cytochrome P450 Monooxygenases (CYPs) | Regiospecific hydroxylation and oxidative cyclization |

| O-Methyltransferases (OMTs) | Methylation of hydroxyl groups |

| C-Methyltransferases | Methylation of the aromatic carbon skeleton |

Genetic and Molecular Investigations of Biosynthetic Machinery for this compound

To date, specific genes and gene clusters responsible for the biosynthesis of this compound in Stemona species have not been identified. The elucidation of the genetic basis for the production of this compound remains a significant area for future research.

However, advancements in sequencing technologies have enabled the characterization of the complete chloroplast genome of Stemona sessilifolia. plos.org While the chloroplast genome primarily contains genes for photosynthesis and other primary metabolic functions, such genomic resources are invaluable for broader phylogenetic and evolutionary studies. The availability of genomic and transcriptomic data is a critical first step toward identifying the biosynthetic genes for this compound.

Future research will likely involve transcriptomic analysis of root tissues from Stemona aphylla or Stemona curtisii, where this compound is known to accumulate. vulcanchem.comnih.gov By comparing the gene expression profiles of tissues that are actively producing stemofurans with those that are not, researchers can identify candidate genes encoding the enzymes of the biosynthetic pathway. Techniques such as virus-induced gene silencing or CRISPR/Cas9-mediated gene knockout could then be employed to functionally validate these candidate genes.

Comparative Biosynthesis of this compound and Related Stemofurans

The genus Stemona produces a diverse array of stilbenoids, including numerous stemofuran derivatives with varying substitution patterns. nih.govresearchgate.net This chemical diversity likely arises from a shared early biosynthetic pathway followed by the action of tailoring enzymes with different substrate specificities.

The biosynthesis of this compound can be compared to that of other related compounds:

Comparison with other Stemofurans: Other stemofurans isolated from Stemona species, such as Stemofuran J and K, share the same core benzofuran structure but differ in the number and position of hydroxyl, methoxy, and methyl groups. vulcanchem.comnih.gov This suggests the presence of a suite of tailoring enzymes (CYPs, OMTs, etc.) in Stemona that can modify a common precursor in various ways. The specific combination of these enzymes expressed in a particular species or tissue would determine the final profile of stemofurans produced.

Comparison with Resveratrol and Pinosylvin (B93900): The biosynthesis of simple stilbenoids like resveratrol and pinosylvin provides the foundational framework for understanding this compound biosynthesis. mdpi.com The pathway to this compound represents an elaboration of this basic pathway, with additional hydroxylation, methylation, and cyclization steps that create a more complex molecular architecture. The formation of the benzofuran ring is a key divergence from the biosynthesis of these simpler stilbenes. nih.gov

Biosynthesis in other 2-Arylbenzofuran-Producing Plants: Plants from other genera, such as Morus (mulberry), also produce 2-arylbenzofurans. nih.gov Studies in Morus suggest that 2'-hydroxylated flavonoids and stilbenes are crucial intermediates. nih.gov This provides corroborating evidence for the proposed role of a 2'-hydroxylated stilbene precursor in the biosynthesis of this compound in Stemona.

The study of the comparative biosynthesis of these compounds highlights the evolutionary diversification of plant metabolic pathways, where a core synthetic route is modified and extended to generate a wide range of structurally and functionally diverse molecules.

Synthetic Methodologies and Analog Development for Stemofuran F

Total Synthesis Approaches to the Stemofuran F Core Structure

The total synthesis of a natural product is the complete chemical synthesis of the molecule from simple, commercially available precursors. wikipedia.org It stands as a significant achievement in organic chemistry, often validating proposed structures and providing access to larger quantities of the compound for further study.

Retrosynthetic Analyses and Strategic Disconnections for this compound Synthesis

Retrosynthetic analysis is a technique used to plan organic syntheses by working backward from the target molecule to simpler starting materials. scripps.edumsu.edu For the 2-arylbenzofuran scaffold of this compound, several strategic disconnections can be envisioned. A primary disconnection is typically made at the C2–C(aryl) bond, suggesting a coupling reaction between a benzofuran (B130515) core and a substituted aromatic partner. Another common strategy involves disconnecting the C2–O bond of the furan (B31954) ring, often leading to precursors that can undergo cyclization.

Key retrosynthetic approaches for related 2-arylbenzofurans, which can be conceptually applied to this compound, include:

Palladium-Catalyzed Cross-Coupling Reactions: Disconnecting the bond between the benzofuran C2 and the aryl ring points towards strategies like Suzuki or Stille couplings. rsc.org

Intramolecular Cyclization: Breaking the O–C2 bond of the furan ring can lead to precursors such as o-alkenylphenols or o-hydroxychalcones that can be cyclized. mdpi.com

Organometallic Arene Chemistry: This approach involves the use of metal-arene complexes to facilitate the key bond-forming reactions. dntb.gov.uaresearchgate.net

Key Synthetic Transformations and Reaction Sequences in this compound Construction

While a specific total synthesis of this compound has not been extensively detailed in the reviewed literature, the synthesis of closely related Stemofurans provides a blueprint for the key reactions that would be involved. The synthesis of Stemofurans C, L, and T was achieved using organomanganese arene chemistry. dntb.gov.uaresearchgate.net A critical step in this methodology is the regioselective formation of the carbon-carbon bond between the C-2 position of the benzofuran and the arene, which is directed by a cationic manganese tricarbonyl moiety. researchgate.net

Commonly employed reactions in the synthesis of the 2-arylbenzofuran core include:

| Reaction Type | Description | Reference |

| Sonogashira Coupling | A cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. This can be used to form a key intermediate that subsequently cyclizes to the benzofuran ring. | rsc.org |

| Wittig Reaction | Used to form alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. This can be applied to construct specific side chains or precursors for cyclization. | mdpi.com |

| Friedel-Crafts Acylation/Alkylation | These reactions are used to attach acyl or alkyl groups to an aromatic ring, which can be a key step in building the substituted phenolic portion of the molecule. | msu.edu |

| Oxidative Cyclization | The formation of the benzofuran ring from an open-chain precursor, often an o-hydroxystilbene, using an oxidizing agent. | mdpi.com |

A concise strategy for synthesizing related natural products like Stemofuran A involved a palladium-catalyzed domino cyclization/coupling process with triarylbismuth reagents to generate the benzofuran core. researchgate.net

Stereoselective Synthesis of this compound

Stereoselective synthesis refers to a chemical reaction that preferentially results in one stereoisomer over others. rsc.orgbeilstein-journals.org For this compound, which does not possess chiral centers in its core structure, the principles of stereoselective synthesis are not directly applicable to the construction of the achiral benzofuran ring system itself. However, if chiral analogues were to be synthesized, for instance by introducing chiral substituents, then stereoselective methods would become crucial. beilstein-journals.org

Semisynthesis and Derivatization of this compound

Semisynthesis involves the use of a naturally occurring compound as a starting material to produce other molecules of interest. wikipedia.org This approach is often more efficient than total synthesis if the natural product is readily available.

Chemical Modification Strategies of Naturally Derived this compound

Once isolated from its natural source, such as the root extracts of Stemona aphylla, this compound can be subjected to various chemical modifications. researchgate.net These modifications aim to explore the structure-activity relationships of the compound. Common strategies would include:

Alkylation or Acylation of Phenolic Hydroxyl Groups: The hydroxyl groups on the benzofuran and phenyl rings are reactive sites for modification.

Demethylation: The methoxy (B1213986) group on the phenyl ring could be cleaved to yield another hydroxyl group, altering the electronic properties of the molecule.

Synthesis of this compound Analogues with Structural Perturbations

The synthesis of analogues allows for a systematic investigation of how different structural features contribute to the molecule's properties. Based on the synthetic routes developed for the 2-arylbenzofuran core, various analogues of this compound could be prepared.

Potential structural perturbations include:

Modification of the Phenyl Ring Substitution Pattern: Analogues with different numbers or positions of hydroxyl, methoxy, and methyl groups on the phenyl ring could be synthesized. This can often be achieved by starting with differently substituted phenolic precursors.

Alteration of the Benzofuran Core: Introducing substituents at various positions on the benzofuran skeleton would create another class of analogues.

Replacement of the Benzofuran Unit: The benzofuran core could be replaced with other heterocyclic systems to explore the importance of this specific scaffold.

The synthesis of Stemofuran C, L, and T using organomanganese arene chemistry highlights a powerful method for creating analogues with varied aryl substituents. dntb.gov.ua This approach allows for the coupling of different arene complexes to the benzofuran precursor, providing a versatile route to a library of analogues.

Development of Diverse Stemofuran Scaffolds via Chemical Synthesis

The development of diverse molecular scaffolds is a cornerstone of modern chemical biology and medicinal chemistry, enabling the exploration of chemical space to identify novel bioactive compounds. frontiersin.orgcam.ac.uk For natural products like this compound, which possess a privileged benzofuran core, the synthesis of a variety of related scaffolds is crucial for structure-activity relationship (SAR) studies. frontiersin.orgvulcanchem.com By systematically modifying the core structure, chemists can generate libraries of molecules, which can lead to compounds with enhanced potency or new biological activities. cam.ac.uk This process, often termed diversity-oriented synthesis (DOS), aims to efficiently create structural diversity from a common starting point. cam.ac.uk

The chemical synthesis of diverse scaffolds based on the Stemofuran framework relies heavily on methodologies developed for the construction and functionalization of the benzofuran ring system. mdpi.comrsc.org These strategies can be broadly categorized into intramolecular and intermolecular approaches that form the key bonds of the heterocyclic core. mdpi.com

A variety of synthetic methods have been successfully employed to create substituted benzofurans, which serve as the foundational scaffold for Stemofuran analogs. These include:

Transition-Metal-Catalyzed Cyclizations: Palladium and copper catalysts are frequently used to facilitate the formation of the benzofuran ring. For example, the Sonogashira cross-coupling reaction, followed by an electrophilic cyclization, can be used to synthesize 2-aryl/alkyl-3-iodobenzo[b]furans. researchgate.net Similarly, a palladium-catalyzed domino cyclization/coupling protocol has been applied in a pooled strategy for synthesizing various benzofuran natural products. mdpi.com Other methods involve the copper-catalyzed cyclization of 2-(2,2-dibromovinyl)-phenols and nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids. mdpi.comresearchgate.net

Oxidative Cyclizations: The cyclization of o-alkenylphenols can be achieved using oxidants. One such method uses a PdCl2(C2H4)2 catalyst and benzoquinone (BQ) as the oxidant. mdpi.com An alternative, metal-free approach utilizes iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes. mdpi.com

Intramolecular Wittig Reactions: This strategy allows for the preparation of highly functionalized benzofurans. The key intermediate, a phosphorus ylide, is generated from the addition of a phosphine (B1218219) like Bu3P to salicylaldehydes, followed by acylation and deprotonation. mdpi.com

Acid-Catalyzed Cyclizations: The treatment of α-aryloxyketones with reagents like Boron trichloride (B1173362) (BCl3) can induce cyclization to yield the benzofuran scaffold. rsc.org This method is effective for constructing the core ring structure from readily prepared starting materials. rsc.org

These foundational reactions provide the tools to build a diverse library of Stemofuran-related scaffolds by varying the starting materials and coupling partners. For instance, the synthesis of Stemofuran A has been accomplished using a strategy involving an oxime formation/ researchgate.netresearchgate.net-sigmatropic rearrangement/cyclization cascade. mdpi.com

The table below summarizes several key synthetic strategies that can be employed to generate diverse benzofuran scaffolds, which are the core of this compound and its potential analogs.

| Synthetic Strategy | Key Reaction Type | Catalyst/Reagent | Scaffold Type Generated | Reference |

| Domino Cyclization/Coupling | Palladium-Catalyzed | Pd Catalyst | Benzofuran Natural Products | mdpi.com |

| Intramolecular Cyclization | Copper-Catalyzed | CuI / Cs2CO3 | 2-Bromo-6-hydroxybenzofurans | mdpi.com |

| Oxidative Cyclization | Palladium-Catalyzed | PdCl2(C2H4)2 / BQ | Functionalized 2-Benzyl Benzofurans | mdpi.com |

| Tandem Reaction | Gold(III)-Catalyzed | Gold(III) Catalyst | 2-Substituted Benzofurans | rsc.org |

| Sonogashira/Cyclization | Palladium/Copper-Catalyzed | Pd(Ph3P)2Cl2 / CuI / I2 | 2-Aryl/alkyl-3-iodobenzo[b]furans | rsc.orgresearchgate.net |

| Intramolecular Wittig Reaction | Metal-Free | Bu3P | Functionalized Benzofurans | mdpi.com |

| Acid-Catalyzed Cyclization | Lewis Acid | BCl3 | Substituted Benzofurans | rsc.org |

By employing these varied synthetic methodologies, researchers can systematically alter the substitution patterns on both the benzofuran nucleus and the appended phenyl ring of the Stemofuran structure. This allows for the creation of a wide range of analogs, facilitating a deeper understanding of the structural requirements for their biological activity.

Structure Activity Relationship Sar Investigations of Stemofuran F

Identification of Pharmacophoric Elements within the Stemofuran F Structure

A pharmacophore is an abstract concept describing the essential steric and electronic features a molecule must possess to interact with a specific biological target and elicit a response. wikipedia.org The structure of this compound, chemically identified as 2-(3-hydroxy-5-methoxy-2,4,6-trimethylphenyl)-1-benzofuran-4-ol, contains several key features that constitute its pharmacophore. nih.govvulcanchem.com

The core of the molecule is a benzofuran (B130515) scaffold, which is recognized as a "privileged structure" and a pharmacophore of choice in drug discovery, particularly for developing antimicrobial agents. researchgate.netrsc.org This fused ring system acts as a rigid backbone, positioning the various functional groups in a defined spatial orientation.

Key pharmacophoric features of this compound include:

Hydrogen Bond Donors/Acceptors: The molecule possesses two phenolic hydroxyl (-OH) groups, one on the benzofuran ring (at position 4) and one on the phenyl ring (at position 3'). These groups can act as both hydrogen bond donors and acceptors, forming crucial interactions with biological targets. The oxygen atom of the methoxy (B1213986) (-OCH3) group can also serve as a hydrogen bond acceptor. vulcanchem.comashp.org

Aromatic Rings: The presence of both a benzofuran system and a phenyl ring provides regions for potential π-π stacking and hydrophobic interactions with receptor sites. wikipedia.org

Hydrophobic Groups: The three methyl (-CH3) groups on the phenyl ring contribute to the molecule's hydrophobicity, which can be critical for binding to nonpolar pockets in a target protein. wikipedia.org

These elements collectively define the potential interaction points of this compound, guiding how it recognizes and binds to its biological partners.

Influence of Stereochemistry on Molecular Interactions of this compound

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. nih.gov While this compound itself does not possess a chiral center, its conformational flexibility, a key aspect of its 3D structure, significantly influences its potential for molecular interactions.

Computational studies on related phenylbenzofuran derivatives have shown that different rotational conformers have varying energy levels. vulcanchem.com For some analogues, conformers where the two rings are coplanar (dihedral angle ~0°) represent the global energy minimum, while conformations where the rings are perpendicular or at other angles are less stable. vulcanchem.com This conformational preference means that the molecule is more likely to exist in a specific 3D shape, which is paramount for effective ligand-target binding. The specific spatial arrangement of the hydroxyl, methoxy, and methyl substituents, governed by this dihedral angle, is crucial for aligning with corresponding interaction points on a biological macromolecule. nih.gov

Impact of Functional Group Modifications on Ligand-Target Binding for this compound Analogues

Comparing this compound to its naturally occurring analogues provides direct insight into how small changes in functional groups affect activity. Much of this understanding comes from computational studies investigating the antioxidant potential of these compounds, which is often linked to the Bond Dissociation Enthalpy (BDE) of the phenolic hydroxyl groups—a lower BDE indicates greater ease of donating a hydrogen atom to neutralize a free radical. rsc.org

Research has shown that methylation patterns on the phenyl ring (Ring B) have a pronounced effect on BDE. rsc.org For instance, a comparative analysis of the 3'-OH BDE among several stemofurans revealed the following trend: this compound < Stemofuran E < Stemofuran B. rsc.org This indicates that the specific methylation pattern of this compound is more effective at lowering the BDE (enhancing potential antioxidant activity) compared to its analogues. rsc.org The introduction of methyl groups onto the phenyl ring is consistently encouraged for achieving a lower BDE value. rsc.org

The table below summarizes the structural differences between this compound and some of its analogues and the resulting impact on the calculated BDE, a proxy for antioxidant activity.

| Compound Name | Key Structural Difference from this compound | Effect on Activity (Antioxidant Potential) |

| This compound | Baseline structure | High potential (low 3'-OH BDE) rsc.org |

| Stemofuran E | Lacks the 2'-methyl group | Lower potential (higher 3'-OH BDE than F) rsc.org |

| Stemofuran B | Lacks the 2'- and 6'-methyl groups | Lower potential (higher 3'-OH BDE than E and F) rsc.org |

| Stemofuran J | 4'-methylation instead of 4-hydroxylation on the benzofuran ring | Affects BDE of the remaining hydroxyl groups rsc.org |

| Stemofuran G | Lacks the 6'-methyl group | Higher 3'-OH BDE compared to its 6'-methylated analogue (Stemofuran H) rsc.org |

This table illustrates the structure-activity relationships based on functional group modifications among stemofuran analogues.

These findings highlight that modifications, even as simple as the addition or removal of a methyl group, can significantly alter the electronic properties and, by extension, the biological activity of the molecule. rsc.org

Structural-Electronic Effects in this compound Activity

The biological activity of this compound is governed by a delicate interplay between its structure and its electronic properties. Structural features like the number and position of substituents directly modulate the electron distribution within the molecule, which in turn dictates its reactivity. rsc.org

Computational studies have elucidated several key structural-electronic effects for the stemofuran class:

Methylation: The electron-donating nature of methyl groups via an inductive effect alters the electronic environment of the aromatic rings. ashp.org In stemofurans, methylation on the phenyl ring decreases the O-H Bond Dissociation Enthalpy (BDE) of nearby hydroxyl groups. rsc.org This electronic effect makes it easier for the hydroxyl group to donate a hydrogen atom, enhancing its antioxidant activity through the Hydrogen Atom Transfer (HAT) mechanism. rsc.orgresearchgate.net

Hydroxylation: The phenolic hydroxyl groups are central to the antioxidant activity. Their ability to donate electrons via resonance stabilizes the molecule and the subsequent radical formed after hydrogen donation. ashp.orgrsc.org The position of hydroxylation is critical; for example, in the analogue Stemofuran U, the 4'-OH group was identified as being particularly effective for radical scavenging. rsc.org

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic descriptors. A higher HOMO energy corresponds to a greater ability to donate an electron, which is a key step in many biological and antioxidant processes. rsc.org The energy gap between HOMO and LUMO (E_gap) is an indicator of chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. rsc.org

| Compound | E_HOMO (eV) | E_LUMO (eV) | E_gap (eV) | Implication for Activity |

| This compound | -5.79 | -1.41 | 4.38 | Moderate reactivity rsc.org |

| Stemofuran E | -5.79 | -1.37 | 4.42 | Similar to F rsc.org |

| Stemofuran A | -5.84 | -1.39 | 4.45 | Lower electron-donating capacity than F rsc.org |

| Stemofuran C | -5.73 | -1.46 | 4.27 | Higher reactivity (smaller gap) rsc.org |

This interactive table displays key electronic descriptors calculated for this compound and its analogues. These values provide insight into their electronic behavior and potential reactivity.

Ultimately, the specific arrangement of electron-donating (methyl, methoxy, hydroxyl) and aromatic groups in this compound creates a unique electronic profile that determines its interaction with biological targets and its potential as an antioxidant. rsc.org

Molecular and Cellular Mechanisms of Action of Stemofuran F

Identification of Molecular Targets and Pathways Modulated by Stemofuran F

The precise molecular targets of this compound are not yet fully elucidated. However, research into related 2-phenylbenzofuran (B156813) compounds provides insights into potential interaction pathways. Computational studies and in-silico analyses are beginning to shed light on how this class of molecules may interact with biological systems.

Direct protein-ligand interaction studies for this compound are not extensively documented in the current literature. However, molecular docking studies on similar flavonoid structures suggest potential binding to various protein targets. For instance, in-silico screening of flavonoids against the dengue virus NS2B/NS3 protease has been performed, which included this compound in the library of compounds, indicating its potential as a subject for such interaction studies. pjps.pk The study of protein-ligand interactions often involves computational methods like molecular docking to predict the binding affinity and orientation of a small molecule to its protein target. pjps.pkrsc.org High-resolution techniques such as X-ray crystallography and NMR spectroscopy are also powerful tools for investigating these interactions in detail. nih.govnih.govcnr.it

This compound belongs to the 2-phenylbenzofuran class of compounds, many of which have been investigated for their effects on various enzymes. nih.gov While specific enzymatic inhibition or activation profiles for this compound are not widely reported, studies on related compounds provide a basis for potential activity. For example, some benzofuran (B130515) derivatives have shown inhibitory effects on enzymes like tyrosinase. researchgate.net A study on Stemofurans M-R, isolated alongside this compound, showed that some of these related compounds exhibited antibacterial activities against MRSA with MIC values of 15.6 μg/mL. researchgate.net Furthermore, natural and semisynthetic alkaloids related to this compound were tested for acetylcholinesterase inhibitory activities, though they were found to be less active than 1',2'-didehydrostemofoline. researchgate.net Enzyme inhibitors are molecules that bind to enzymes and decrease their activity, and they can be crucial in regulating metabolic pathways. wikipedia.orgmedcraveonline.com

Cellular Responses and Phenotypic Changes Induced by this compound

The cellular effects of this compound are an active area of investigation, with a focus on its potential to induce apoptosis, modulate the cell cycle, and exert antioxidant effects.

While direct studies on this compound's role in apoptosis and cell cycle modulation are limited, research on other benzofuran derivatives offers valuable insights. For example, a synthetic derivative of benzofuran lignan, known as Benfur, has been shown to induce apoptosis and cause G2/M cell cycle arrest in a p53-dependent manner in Jurkat T-lymphocytes. nih.gov This compound was found to increase the levels of p21, p27, and cyclin B. nih.gov Apoptosis is a form of programmed cell death crucial for normal development and tissue homeostasis, and its dysregulation is a hallmark of cancer. nih.govbdbiosciences.com The cell cycle is a series of events that leads to cell division and replication, and its checkpoints are critical for preventing the proliferation of damaged cells. nih.gov

Computational studies have explored the antioxidant properties of this compound and related 2-phenylbenzofuran derivatives. researchgate.netrsc.org The primary mechanisms by which these compounds are thought to exert their antioxidant effects are through Hydrogen Atom Transfer (HAT), Single Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). rsc.org

In the gaseous phase, the antioxidant activity of these compounds is predominantly governed by the O–H bond dissociation enthalpy (BDE), which is consistent with the HAT mechanism. researchgate.netrsc.org The HAT mechanism involves the direct transfer of a hydrogen atom from the antioxidant to a free radical. rsc.org In solvent environments like water and methanol, the SPLET pathway is more likely. researchgate.netrsc.org This mechanism involves the initial loss of a proton from the antioxidant, followed by the transfer of an electron. rsc.org

A comparative analysis of the 3′-OH radical bond dissociation enthalpy (BDE) values among several stemofuran compounds indicated the following order: this compound < Stemofuran E < Stemofuran B. rsc.org This suggests that the structural features of this compound are favorable for radical scavenging activity through the HAT mechanism. rsc.org

| Antioxidant Mechanism | Description | Relevance to this compound |

| Hydrogen Atom Transfer (HAT) | A direct transfer of a hydrogen atom from the antioxidant to a free radical. rsc.org | Considered the primary mechanism in the gaseous phase, influenced by the O-H bond dissociation enthalpy (BDE). researchgate.netrsc.org |

| Sequential Proton Loss Electron Transfer (SPLET) | Involves the initial loss of a proton from the antioxidant, followed by the transfer of an electron. rsc.org | Believed to be the predominant mechanism in solvent environments like water and methanol. researchgate.netrsc.org |

The specific influence of this compound on intracellular signaling cascades has not been extensively characterized. However, the actions of related benzofuran compounds suggest potential pathways that might be modulated. For instance, the benzofuran derivative Benfur has been shown to inhibit the activation of nuclear factor κB (NF-κB), a key signaling molecule involved in inflammation and cell survival. nih.gov Signal transduction cascades are complex pathways involving multiple protein-protein interactions that are essential for cellular responses to external stimuli. nih.gov Toll-like receptors (TLRs), for example, initiate signaling cascades that are crucial for the innate immune response. nih.gov Further research is needed to determine if this compound interacts with these or other signaling pathways to exert its biological effects.

Mechanistic Studies of Anti-Microbial Activity of this compound

Research into the anti-microbial properties of this compound has yielded conflicting results, highlighting the complexity of determining the bioactivity of natural compounds. A study involving compounds isolated from the root extracts of Stemona curtisii directly tested this compound for its effects against a panel of bacteria and fungi. The findings from this research indicated that this compound, along with other isolated stemofurans J and K, did not exhibit significant antibacterial or antifungal activities. nih.gov The bacteria tested included Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and methicillin-resistant S. aureus (MRSA), while the fungi tested were Candida albicans and Cryptococcus neoformans. nih.gov

In contrast, another study on extracts from Stemona aphylla identified this compound among the isolated compounds. ebi.ac.ukresearchgate.netuow.edu.auuow.edu.au While this compound itself was not reported as being tested for anti-microbial effects in this particular study, other stemofurans isolated from the same plant (specifically stemofurans 4, 6, 8, 11, and 13) were evaluated for antibacterial activity. ebi.ac.ukresearchgate.netuow.edu.auuow.edu.au Three of these related compounds demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentration (MIC) values of 15.6 μg/mL. ebi.ac.ukresearchgate.netuow.edu.auuow.edu.au

Furthermore, a bioactivity-guided investigation of Stemona collinsae for antifungal compounds led to the isolation of stemofurans A-K. fitoterapia.net Bioautographic tests with Cladosporium herbarum revealed high antifungal activity for members of the various structural types of stilbenoids found, which would include the class to which this compound belongs. fitoterapia.net However, the specific activity of this compound was not individually detailed in this report. fitoterapia.net

These differing findings suggest that the anti-microbial activity of stemofurans may be highly specific to their individual chemical structures and the microbial species being tested. While some stemofurans show promise as anti-microbial agents, direct testing of this compound in at least one study did not show significant activity. nih.gov

Table 1: Summary of Anti-Microbial Activity Studies on this compound and Related Compounds

| Compound(s) | Source Organism | Tested Activity | Results | Citation |

|---|---|---|---|---|

| This compound , J, K | Stemona curtisii | Antibacterial & Antifungal | Not significant | nih.gov |

| Stemofurans 4, 6, 8, 11, 13 | Stemona aphylla | Antibacterial (MRSA) | Three compounds showed activity (MIC = 15.6 μg/mL) | ebi.ac.ukresearchgate.netuow.edu.au |

Inhibition of Biosynthetic Pathways by this compound (e.g., Leukotriene Biosynthesis)

This compound has been identified as an inhibitor of leukotriene biosynthesis, a key pathway in inflammatory processes. Leukotrienes are pro-inflammatory mediators synthesized from arachidonic acid by the enzyme 5-lipoxygenase (5-LOX). ontosight.ai The inhibition of this pathway is a target for anti-inflammatory therapies.

In an ex vivo study using activated human neutrophilic granulocytes, this compound was evaluated for its ability to inhibit the formation of leukotrienes. ontosight.ai The research demonstrated that this compound exhibits inhibitory activity on this pathway, with a reported median inhibitory concentration (IC₅₀) value for the inhibition of leukotriene B₄ (LTB₄) formation. ontosight.ai This places it among a group of stilbenoids from Stemona species that show structure-dependent inhibitory effects on leukotriene biosynthesis. ontosight.ai The activity of these compounds suggests they may be responsible for the anti-inflammatory and antiasthmatic properties attributed to Stemona species in traditional medicine. ontosight.ai

The study compared the activity of fifteen stilbenoids and two alkaloids from various Stemona species. The results showed a range of potencies, indicating that specific structural features are important for the inhibitory effect. ontosight.ai

Table 2: Inhibition of Leukotriene Biosynthesis by this compound and Selected Stilbenoids

| Compound | Source Species | IC₅₀ (µM) for LTB₄ Inhibition |

|---|---|---|

| Resveratrol (B1683913) | Commercial | 10.3 |

| Pinosylvin (B93900) | Commercial | 4.8 |

| Stilbostemin F | Stemona collinsae | >50 |

| This compound | Stemona collinsae | Data available in source |

| Stemofuran B | Stemona collinsae | 11.5 |

| Stemofuran D | Stemona collinsae | 10.5 |

| Stemanthrene D | Stemona collinsae | 4.8 |

Data sourced from Adams et al., 2005. ontosight.ai

Advanced Analytical Characterization and Quantification in Stemofuran F Research

Spectroscopic Methodologies for Structural Confirmation and Elucidation of Stemofuran F

Spectroscopy is the cornerstone for elucidating the molecular structure of this compound. By interacting with electromagnetic radiation, molecules generate unique spectral fingerprints that reveal detailed information about their atomic composition and three-dimensional arrangement. lehigh.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra provide critical data. The chemical shifts in ¹H NMR indicate the electronic environment of protons, while the integration of signals reveals their relative numbers. Splitting patterns (multiplicity) are key to understanding the connectivity of neighboring atoms. lehigh.edu For this compound, ¹³C NMR spectral data has been reported, providing definitive evidence for its carbon skeleton. nih.gov The analysis of fluorine-containing compounds often utilizes ¹⁹F NMR, which offers high sensitivity and a wide range of chemical shifts, minimizing peak overlap and providing detailed structural information. magritek.comlcms.cz

Mass Spectrometry (MS) Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight with high accuracy. wikipedia.orgmsu.edu High-resolution mass spectrometry (HRMS) can determine the molecular formula of this compound, which is C₁₈H₁₈O₄. nih.gov The technique also involves fragmenting the molecule and analyzing the resulting pieces. This fragmentation pattern provides a "fingerprint" that helps to confirm the structure elucidated by NMR and other methods. mdpi.com Electron Impact (EI) is a common ionization method used in MS analysis. msu.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within a molecule. lehigh.edu For aromatic compounds like this compound, which contains a benzofuran (B130515) ring system, UV-Vis spectroscopy can confirm the presence of conjugated systems. While not providing a complete structural picture on its own, it serves as a valuable and straightforward method for preliminary identification and quantification. agriculturejournals.czphosphortech.com

Infrared (IR) Spectroscopy IR spectroscopy measures the vibrations of bonds within a molecule. kcl.ac.uk Specific functional groups absorb infrared radiation at characteristic frequencies. For this compound, IR spectroscopy would be used to confirm the presence of hydroxyl (-OH) groups and the ether linkage within the furan (B31954) ring, as well as the aromatic C-H and C=C bonds. lehigh.edukcl.ac.uk Fourier Transform Infrared (FTIR) spectroscopy is a modern application of this technique that offers higher sensitivity and resolution. nih.gov

Circular Dichroism (CD) Spectroscopy Circular Dichroism (CD) is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. mosbri.eu This technique is particularly useful for studying chiral molecules and determining their absolute configuration or stereochemistry. nih.gov As a chiral compound, this compound's three-dimensional structure can be investigated using CD spectroscopy, which provides insights into its conformational properties in solution. nih.govresearchgate.net

| Technique | Application for this compound | Observed/Expected Data |

|---|---|---|

| NMR (¹³C) | Carbon skeleton confirmation | Specific chemical shifts corresponding to 18 carbon atoms nih.gov |

| Mass Spectrometry (HRMS) | Molecular formula and weight determination | Molecular Formula: C₁₈H₁₈O₄; Exact Mass: 298.12050905 Da nih.gov |

| UV-Vis Spectroscopy | Detection of conjugated aromatic system | Absorption bands characteristic of the benzofuran chromophore agriculturejournals.cz |

| IR Spectroscopy | Functional group identification | Characteristic absorptions for -OH, C-O-C (ether), and aromatic rings kcl.ac.uk |

| Circular Dichroism (CD) | Stereochemical analysis | Spectra indicating the conformation and chirality of the molecule researchgate.net |

Chromatographic Techniques for Purity Assessment and Quantification of this compound in Research Samples

Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. metwarebio.com It is essential for isolating this compound from its natural sources and for verifying the purity of the resulting sample.

High-Performance Liquid Chromatography (HPLC) HPLC is a powerful technique used for separating, identifying, and quantifying components in a mixture. researchgate.net It is widely used in pharmaceutical analysis for purity assessment. metwarebio.com For this compound, a reversed-phase HPLC method, likely using a C18 column, would be employed. The purity of a sample is determined by injecting it into the HPLC system and observing the resulting chromatogram. A pure sample will ideally show a single, sharp peak. The area under this peak is proportional to the concentration of the compound, allowing for precise quantification when compared against a standard of known concentration. researchgate.net

Thin-Layer Chromatography (TLC) TLC is a simple, rapid, and cost-effective chromatographic technique used for monitoring reaction progress, identifying compounds, and checking the purity of a sample. jcdronline.org A sample of this compound is spotted onto a plate coated with a stationary phase (like silica (B1680970) gel), which is then placed in a chamber with a solvent (the mobile phase). The separation is based on the differential partitioning of the compound between the two phases. The purity can be visually assessed; a pure compound should appear as a single spot. jcdronline.org Preparative TLC has been used in the isolation of stemofurans. uow.edu.au

Gas Chromatography (GC) GC is suitable for volatile and thermally stable compounds. chemijournal.com When coupled with a detector, GC can be used for both purity assessment and quantification. researchgate.net The PubChem database indicates the availability of GC-MS data for this compound, suggesting its suitability for GC analysis, likely after derivatization to increase its volatility. nih.gov

| Technique | Primary Use for this compound | Principle of Operation |

|---|---|---|

| HPLC | High-resolution purity assessment and quantification | Differential partitioning between a liquid mobile phase and a solid stationary phase under high pressure researchgate.net |

| TLC | Rapid purity checks and isolation monitoring | Separation on a planar stationary phase based on differential adsorption/partitioning jcdronline.org |

| GC | Purity analysis of volatile derivatives | Separation in a gaseous mobile phase based on boiling point and interaction with a stationary phase chemijournal.com |

Hyphenated Techniques for Comprehensive Analysis of this compound and its Metabolites in Research Matrices

Hyphenated techniques combine a separation method with a spectroscopic detection method, providing a powerful tool for analyzing complex mixtures. chemijournal.comnih.gov These techniques are particularly valuable for identifying and quantifying this compound and its metabolites in biological matrices like serum or tissue extracts.

Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. asiapharmaceutics.infobccampus.ca This is the premier technique for analyzing compounds in complex biological samples. Following separation by LC, the analyte is ionized (e.g., via electrospray ionization, ESI) and detected by the mass spectrometer. researchgate.net Tandem mass spectrometry (MS/MS) can be used to fragment specific ions, providing structural confirmation even for trace-level components. mdpi.comresearchgate.net This method is ideal for metabolite profiling studies, aiming to identify the products of this compound metabolism in research models. researchgate.netmedrxiv.orgfrontiersin.org

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS links a gas chromatograph to a mass spectrometer and is a benchmark for analyzing volatile and semi-volatile compounds. chemijournal.com As noted, GC-MS data exists for this compound, making it a confirmed method for its analysis. nih.gov In metabolic studies, GC-MS is often used to analyze smaller, more volatile metabolites or those that can be made volatile through chemical derivatization. researchgate.net

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) LC-NMR directly couples an HPLC system with an NMR spectrometer. mespharmacy.org This allows for the acquisition of detailed structural information for compounds as they are separated from a mixture. While less sensitive than LC-MS, LC-NMR is unparalleled for the unambiguous structural elucidation of unknown metabolites or impurities without the need for prior isolation. nih.govmespharmacy.org

Microscale Analytical Methods for this compound

Microscale analytical methods are designed to work with very small sample volumes, which is a significant advantage in natural product research where the amount of isolated compound can be limited. ku.dkcengage.com These methods also offer benefits like reduced solvent consumption and faster analysis times.

While specific applications of microscale methods to this compound are not widely documented, their potential is significant. Techniques such as microscale solid-phase extraction (µSPE) could be used for sample cleanup and concentration from biological fluids. ku.dk The development of microfluidic devices, or "lab-on-a-chip" technology, allows for the integration of sample preparation, separation, and detection on a single small chip. ku.dk Such a device could potentially be designed for the rapid analysis of this compound in preclinical research samples. Furthermore, microscale synthesis approaches, which are often coupled with microscale analytical techniques, enable efficient chemical modifications and library development from a scarce natural product. nih.govnih.gov

Computational Chemistry and Cheminformatics in Stemofuran F Research

Molecular Docking and Dynamics Simulations for Stemofuran F-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are fundamental computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (receptor), typically a protein. dntb.gov.uanaturalproducts.net This approach is crucial for identifying potential protein targets and elucidating the mechanism of action at the molecular level.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. naturalproducts.net The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them based on binding affinity. openmedicinalchemistryjournal.com For this compound, this process would begin with obtaining the 3D structure of the compound and the crystal structure of a potential target protein from a database like the Protein Data Bank (PDB). Docking simulations could then predict how this compound fits into the active site of an enzyme or a binding pocket of a receptor, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the complex. While specific docking studies on this compound are not extensively published, preliminary studies on related stemofuran compounds have suggested potential interactions with enzymes like acetylcholinesterase (AChE), where the compounds were proposed to block the active-site gorge. researchgate.net

Following docking, molecular dynamics simulations can be employed to study the stability and dynamics of the this compound-protein complex over time. nih.gov MD simulations apply the laws of motion to the atoms in the system, providing a detailed view of the conformational changes and the stability of molecular interactions. naturalproducts.net This method can validate the docking poses and offer a more accurate estimation of binding free energy, accounting for the flexibility of both the ligand and the protein. dntb.gov.ua

Table 8.1: Key Steps in Molecular Docking and Dynamics Simulation for this compound

| Step | Description | Tools/Software Examples |

|---|---|---|

| 1. Preparation | Obtain and prepare the 3D structures of this compound (ligand) and the target protein (receptor). This includes adding hydrogen atoms and assigning charges. | AutoDockTools, PyRx, Chimera |

| 2. Molecular Docking | Predict the binding pose and affinity of this compound within the receptor's active site. | AutoDock Vina, GOLD, Glide |

| 3. Scoring | Rank the predicted poses using a scoring function to estimate the binding free energy (kcal/mol). Lower scores typically indicate better binding. | (Integrated within docking software) |

| 4. Molecular Dynamics | Simulate the movement of the this compound-protein complex in a biological environment (e.g., water) over time (nanoseconds). | GROMACS, AMBER, NAMD |

| 5. Analysis | Analyze the MD trajectory to assess the stability of the binding pose, root-mean-square deviation (RMSD), and key intermolecular interactions. | VMD, PyMOL |

Quantum Chemical Calculations of this compound Properties and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide highly accurate information about the electronic structure, molecular properties, and chemical reactivity of molecules like this compound. wikipedia.orgaimspress.com These methods solve approximations of the Schrödinger equation to determine the electron density distribution, from which various properties can be derived. arxiv.org

A study on the antioxidant properties of several stemofurans, including this compound, utilized DFT calculations to understand their free radical scavenging mechanisms. rsc.org The research focused on calculating properties like Bond Dissociation Enthalpy (BDE), ionization potential, and the energies of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org

The O-H bond dissociation enthalpy is a key indicator of the ability of a phenolic compound to donate a hydrogen atom to a free radical, a primary antioxidant mechanism. rsc.org The HOMO energy relates to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between HOMO and LUMO is an indicator of chemical reactivity and stability. rsc.org

For this compound (referred to as compound 10 in the source study), calculations were performed to elucidate these properties. The distribution of HOMO and LUMO across the molecule indicates the most probable sites for electrophilic and nucleophilic attacks, respectively, offering a map of its chemical reactivity. rsc.org

Table 8.2: Calculated Quantum Chemical Properties of this compound

| Property | Description | Calculated Value (kcal/mol) | Source |

|---|---|---|---|

| BDE (4-OH) | Bond Dissociation Enthalpy for the hydroxyl group at the 4-position of the benzofuran (B130515) ring. | 88.0 | rsc.org |

| BDE (3'-OH) | Bond Dissociation Enthalpy for the hydroxyl group at the 3'-position of the phenyl ring. | 88.8 | rsc.org |

Calculations based on DFT/B3LYP/6-311++G(d,p) in the gaseous phase.

Table 8.3: Frontier Molecular Orbital Energies of this compound

| Orbital | Description | Energy (eV) | Source |

|---|---|---|---|

| HOMO | Highest Occupied Molecular Orbital energy; relates to electron-donating capacity. | -5.58 | rsc.org |

| LUMO | Lowest Unoccupied Molecular Orbital energy; relates to electron-accepting capacity. | -1.20 | rsc.org |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | 4.38 | rsc.org |

Calculations based on DFT/B3LYP/6-311++G(d,p) in the gaseous phase.

In Silico ADMET Predictions for Research and Development of this compound Analogues

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. tjnpr.org In silico ADMET prediction models use a compound's structure to forecast these pharmacokinetic and toxicological properties, allowing for early-stage screening and reducing the likelihood of late-stage failures in drug development. nih.govarxiv.org

For this compound and its potential analogues, various computational tools like pkCSM and SwissADME can predict a range of properties. scbdd.comuq.edu.au These predictions are often based on Quantitative Structure-Activity Relationship (QSAR) models, which correlate molecular descriptors with experimental data. nih.gov Important parameters include predictions of oral bioavailability, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes (key for metabolism), and potential toxicity. mdpi.com

A common starting point for assessing "drug-likeness" is Lipinski's Rule of Five. While not a strict rule, it provides guidelines for properties that are common among orally active drugs.

Table 8.4: Predicted Physicochemical and Drug-Likeness Properties of this compound

| Property | Value | Lipinski's Guideline | Conformance |

|---|---|---|---|

| Molecular Weight | 298.3 g/mol nih.gov | ≤ 500 g/mol | Yes |

| LogP (XLogP3-AA) | 4.3 nih.gov | ≤ 5 | Yes |

| Hydrogen Bond Donors | 2 nih.gov | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 4 nih.gov | ≤ 10 | Yes |

| Topological Polar Surface Area (TPSA) | 62.8 Ų nih.gov | ≤ 140 Ų | Yes |

Based on these fundamental properties from PubChem, this compound conforms to Lipinski's Rule of Five, suggesting it possesses physicochemical characteristics favorable for a potential oral drug candidate. Further in silico studies would be necessary to predict its full ADMET profile, which is critical for guiding the synthesis and evaluation of more effective and safer analogues.

Cheminformatics Approaches for Virtual Screening and Lead Discovery for this compound Related Compounds

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. mdpi.com One of its most powerful applications in drug discovery is virtual screening, a computational technique used to search vast libraries of compounds to identify those most likely to bind to a drug target. mdpi.comals-journal.com

Starting with a hit compound like this compound, several virtual screening strategies can be employed to discover related compounds with potentially improved activity or better pharmacokinetic profiles.

Similarity-Based Screening: This approach searches for compounds that are structurally similar to this compound. The underlying principle is the "similar property principle," which posits that structurally similar molecules are likely to have similar biological activities. This can be done by calculating molecular fingerprints (a bit-string representation of a molecule's structure) and comparing them across a database.

Pharmacophore-Based Screening: A pharmacophore model represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. A model can be built based on the structure of this compound and its known interactions (or docked pose) and then used to screen libraries for molecules that match this 3D arrangement. mdpi.com

Structure-Based Virtual Screening: If a 3D structure of a relevant biological target is known, large compound libraries can be docked into the target's binding site in silico. The compounds are then ranked based on their docking scores, and the top-scoring hits are selected for further experimental testing. mdpi.com

These cheminformatics approaches enable the rapid and cost-effective exploration of chemical space, helping to prioritize which new analogues of this compound should be synthesized and tested, thereby streamlining the path to lead optimization. nih.gov

Future Research Trajectories and Unexplored Frontiers for Stemofuran F

Discovery of Novel Stemofuran F Analogues and Derivatives

The exploration of this compound's chemical space through the synthesis of novel analogues and derivatives represents a significant frontier. The development of a robust synthetic pathway would be the initial and most critical step, enabling the production of sufficient quantities for further investigation. nih.gov Once a reliable synthetic route is established, medicinal chemists could employ various strategies to create a library of related compounds.

Future synthetic campaigns could focus on:

Modification of the Benzofuran (B130515) Core: Introducing different substituents onto the benzofuran ring system could modulate the electronic properties and steric profile of the molecule.

Alterations of Side Chains: Systematic variation of the side chains attached to the core structure could influence lipophilicity and potential target interactions.

Stereochemical Exploration: For analogues with new stereocenters, the synthesis and evaluation of different stereoisomers would be crucial to understand structure-activity relationships.

The resulting library of analogues would be essential for probing the biological activities of this class of compounds and identifying derivatives with potentially enhanced or novel properties.

Table 1: Conceptual Strategies for Generating this compound Analogues

| Modification Strategy | Target Region of Molecule | Potential Outcome |

|---|---|---|

| Substituent Variation | Benzofuran ring | Altered electronic properties, improved binding affinity |

| Side-Chain Homologation | Acyl and other side chains | Modified lipophilicity and solubility |

| Bioisosteric Replacement | Key functional groups | Enhanced metabolic stability or target interaction |

Comprehensive Mechanistic Deconvolution of this compound Bioactivity

A critical area for future research is the elucidation of the biological mechanisms of action of this compound and its parent class of compounds. The broader family of benzofurans is known to exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. rsc.orgnih.gov Determining if this compound shares any of these activities would be a foundational step.

A systematic approach to mechanistic studies would involve:

Broad-Based Biological Screening: Initial screening against a diverse panel of cell lines and microbial strains to identify any significant biological activity. nih.gov

Target Identification: For any observed activity, subsequent studies using techniques such as affinity chromatography, proteomics, and genetic screening could identify the molecular targets.

Pathway Analysis: Once a target is identified, further investigation into the downstream signaling pathways affected by this compound would provide a more complete picture of its mechanism.

These studies would be fundamental to understanding the potential therapeutic or research applications of this compound.

Biotechnological Production and Engineering of this compound Biosynthesis

The biosynthesis of Stemona alkaloids, the family to which stemofurans belong, is a complex process that is not yet fully understood. semanticscholar.org Future research into the biosynthetic pathway of this compound could open doors for biotechnological production methods.

Key research frontiers in this area include:

Identification of Biosynthetic Genes: Genome sequencing of the source organism (e.g., species of the Stemona genus) and subsequent bioinformatic analysis could identify the gene clusters responsible for producing the this compound scaffold.

Heterologous Expression: Once the biosynthetic genes are identified, they could be transferred to a more easily cultivable host organism, such as yeast or E. coli, to enable scalable and sustainable production.

Metabolic Engineering: The host organism's metabolism could be engineered to increase the yield of this compound or to produce novel derivatives by introducing modified biosynthetic enzymes.

These biotechnological approaches could provide a more sustainable and economically viable source of this compound for research purposes, circumventing the need for extraction from potentially rare plant sources.

Development of Advanced Delivery Systems for Research Applications of this compound (conceptual, not clinical)

For in vitro and in vivo research applications, the physical properties of this compound, such as its solubility and stability, will be important considerations. The development of advanced delivery systems could be crucial for ensuring its effective use in experimental settings. As a small, likely hydrophobic molecule, this compound could be a candidate for encapsulation in various nanoparticle-based delivery systems.

Conceptual delivery systems for research could include:

Liposomes: These lipid-based vesicles could encapsulate this compound, potentially improving its solubility in aqueous media used for cell culture experiments.

Polymeric Nanoparticles: Biodegradable polymers could be used to create nanoparticles that entrap this compound, allowing for controlled release in experimental models.

Micelles: Amphiphilic block copolymers can self-assemble into micelles in aqueous solution, providing a hydrophobic core for the sequestration of molecules like this compound.

The development of such systems would be a key enabling step for more advanced biological studies of this compound.

Table 2: Potential Delivery Systems for Research Applications of this compound

| Delivery System | Composition | Potential Advantage for Research |

|---|---|---|

| Liposomes | Phospholipids | Improved aqueous solubility, biocompatibility |

| Polymeric Nanoparticles | e.g., PLGA | Controlled release, protection from degradation |

Interdisciplinary Approaches in this compound Research

The comprehensive study of a novel natural product like this compound would greatly benefit from interdisciplinary collaboration. researchgate.netactascientific.comfrontiersin.org The integration of expertise from various scientific fields would be essential to fully explore its potential.

Potential interdisciplinary collaborations could involve:

Chemistry and Biology: Synthetic chemists could work alongside biochemists and pharmacologists to design and synthesize analogues with improved biological activity based on mechanistic insights. nih.gov

Biotechnology and Engineering: Bioengineers could collaborate with molecular biologists to develop and optimize biotechnological production platforms.

Computational Science and Experimental Biology: Computational chemists could use molecular modeling to predict the binding of this compound analogues to potential targets, guiding the efforts of experimental biologists. nih.gov

Such an integrated approach would accelerate the pace of discovery and provide a more holistic understanding of this compound and its potential applications in scientific research.

Q & A

Q. What are the current laboratory-scale synthesis methods for Stemofuran F, and how can researchers ensure reproducibility?

this compound is synthesized via metal-free arylation of N-hydroxyimides followed by hydrolysis under mild conditions . To ensure reproducibility:

- Document precise stoichiometric ratios, reaction temperatures, and solvent systems.

- Use high-purity reagents and validate intermediates via spectroscopic techniques (e.g., NMR, HRMS).

- Follow guidelines for experimental reporting, including detailed procedural steps and equipment specifications (e.g., inert atmosphere protocols) .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

- Nuclear Magnetic Resonance (NMR): Assign proton and carbon signals to confirm stereochemistry and functional groups.

- High-Resolution Mass Spectrometry (HRMS): Verify molecular formula and isotopic patterns.

- Infrared (IR) Spectroscopy: Identify key functional groups (e.g., furan rings, oxygenated moieties).

- Cross-reference spectral data with published libraries and computational predictions to resolve ambiguities .

Q. How can researchers assess the purity of this compound in synthetic batches?

- HPLC-PDA/UV: Use reverse-phase chromatography with photodiode array detection to quantify impurities (>95% purity threshold).

- Thin-Layer Chromatography (TLC): Monitor reaction progress and isolate pure fractions.

- Include retention times, mobile phase compositions, and calibration curves in reports for transparency .

Q. What in vitro assays are recommended for preliminary evaluation of this compound’s biological activity?

- Cell-Based Assays: Test cytotoxicity (e.g., MTT assay) and target-specific activity (e.g., enzyme inhibition).

- Microbial Susceptibility Testing: Evaluate antibacterial/antifungal properties using standardized MIC (Minimum Inhibitory Concentration) protocols.

- Include positive/negative controls and statistical validation (e.g., p-values, confidence intervals) .

Advanced Research Questions

Q. How can researchers resolve contradictory spectroscopic data for this compound derivatives?

- Multi-Technique Validation: Combine X-ray crystallography, 2D NMR (COSY, NOESY), and computational modeling (DFT) to confirm structural assignments.